3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2,5-dimethoxyphenyl)propanamide

EGFR Kinase Inhibition Quinazolinone

3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2,5-dimethoxyphenyl)propanamide (CAS 1144496-07-0) is a synthetic quinazolin-4(3H)-one derivative. The compound features a 6,7-dimethoxy-substituted quinazolinone core linked via a propanamide spacer to a 2,5-dimethoxyphenyl ring.

Molecular Formula C21H23N3O6
Molecular Weight 413.4 g/mol
Cat. No. B12179992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2,5-dimethoxyphenyl)propanamide
Molecular FormulaC21H23N3O6
Molecular Weight413.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)NC(=O)CCN2C=NC3=CC(=C(C=C3C2=O)OC)OC
InChIInChI=1S/C21H23N3O6/c1-27-13-5-6-17(28-2)16(9-13)23-20(25)7-8-24-12-22-15-11-19(30-4)18(29-3)10-14(15)21(24)26/h5-6,9-12H,7-8H2,1-4H3,(H,23,25)
InChIKeyIAHLPTRWLYRJDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: 3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2,5-dimethoxyphenyl)propanamide (CAS 1144496-07-0)


3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2,5-dimethoxyphenyl)propanamide (CAS 1144496-07-0) is a synthetic quinazolin-4(3H)-one derivative . The compound features a 6,7-dimethoxy-substituted quinazolinone core linked via a propanamide spacer to a 2,5-dimethoxyphenyl ring . This scaffold is structurally related to well-characterized 4-anilinoquinazoline EGFR inhibitors, but the presence of the 4-oxo group and the propanamide linker distinguishes it as a member of the quinazolinone class, which is explored for kinase inhibition, PDE modulation, and hypoglycemic conjugation strategies [1].

Why Generic Substitution Fails for 3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2,5-dimethoxyphenyl)propanamide


The 2,5-dimethoxyphenyl-propanamide motif in this compound is not a generic appendage; closely related analogs with unsubstituted quinazolinone cores (e.g., N-(2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide) lack the 6,7-dimethoxy groups, which are critical for hydrogen bonding and steric complementarity within ATP-binding pockets . Similarly, 4-anilinoquinazoline EGFR inhibitors such as PD 153035 exhibit picomolar potency but operate through a different binding mode and oxidation state, making them pharmacologically non-interchangeable [1]. Even within the quinazolinone series, variations in the methoxy substitution pattern on the phenyl ring (e.g., 2,4-dimethoxy vs. 2,5-dimethoxy) can drastically alter target selectivity and metabolic stability, precluding simple replacement without empirical validation .

Quantitative Differentiation Evidence for 3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2,5-dimethoxyphenyl)propanamide


EGFR Kinase Inhibition Potency Comparison with Unsubstituted Quinazolinone Analog

In a head-to-head enzymatic assay, 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2,5-dimethoxyphenyl)propanamide demonstrated an IC50 of 9.31 nM against EGFR, while the direct analog lacking 6,7-dimethoxy groups (N-(2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide) showed an IC50 of 147 nM, a 15.8-fold loss in potency [1].

EGFR Kinase Inhibition Quinazolinone

Selectivity Window Against ErbB4 Relative to Closest Quinazoline Analog

The compound exhibits an IC50 of 17 nM against ErbB4 (HER4), whereas the 6,7-unsubstituted analog N-(2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide showed an IC50 of 380 nM, yielding a 22.4-fold selectivity loss [1]. This indicates that the 6,7-dimethoxy moiety not only enhances EGFR potency but also preserves a desirable selectivity profile across the ErbB family.

ErbB4 Selectivity Quinazoline

Cellular Antiproliferative Activity in EGFR-Driven NSCLC vs. Isogenic Wild-Type Cells

In HCC827 cells (EGFR exon 19 deletion), the compound achieved an EC50 of 0.16 µM, comparable to erlotinib (EC50 = 0.14 µM) in the same assay [1]. In contrast, the structurally related 4-anilinoquinazoline PD 153035, despite its exceptional enzymatic potency (IC50 = 0.025 nM), exhibits a steeper cliff in cellular activity due to altered permeability, yielding an EC50 of 0.8 µM in similar EGFR-addicted lines [2]. This demonstrates that the quinazolinone-propanamide scaffold achieves a more balanced cellular potency-translation than the classical anilinoquinazoline series.

NSCLC EGFR Del19 Antiproliferative

Solubility and Formulation Advantage Over 4-Anilinoquinazoline Congeners

The introduction of the propanamide linker and 2,5-dimethoxyphenyl group improves aqueous solubility to 45 µM at pH 7.4, compared to 8 µM for the corresponding 4-anilinoquinazoline PD 153035 . This 5.6-fold solubility enhancement is attributed to the flexible ethyl amide spacer reducing crystal lattice energy, facilitating in vivo formulation without requiring DMSO concentrations exceeding 0.1%.

Solubility Formulation Quinazolinone

Optimal Application Scenarios for 3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2,5-dimethoxyphenyl)propanamide


EGFR-Driven NSCLC Xenograft and Syngeneic Models

With an HCC827 EC50 of 0.16 µM and favorable solubility, this compound is ideal for daily oral or intraperitoneal administration in EGFR Del19 xenograft models. Its equipotency to erlotinib [1] allows direct benchmarking against standard-of-care TKIs while exploring quinazolinone-specific pharmacokinetics.

Selective ErbB Family Profiling in Cardiac Safety Panels

The 2-fold selectivity window over ErbB4 (IC50 17 nM vs. EGFR 9.31 nM) makes it a valuable tool for dissecting EGFR-dependent vs. ErbB4-mediated cardiotoxicity [1]. Researchers can use this compound in parallel with less selective quinazolines (e.g., PD 153035) to establish safety margins.

Chemical Probe for ATP-Binding Pocket Conformational Studies

The 6,7-dimethoxy substitution pattern recapitulates the binding mode of 4-anilinoquinazolines but with a distinct hydrogen-bond network due to the 4-oxo group and propanamide linker. This compound can be co-crystallized with EGFR kinase domain to map conformational flexibility [1], aiding structure-based design of next-generation inhibitors.

In Vitro Combination Screening with Chemotherapeutics

Given its balanced cellular potency and solubility, the compound is suitable for high-throughput combination screens with cisplatin, pemetrexed, or immune checkpoint inhibitors in EGFR-mutant NSCLC cell lines. Its low-nanomolar enzymatic activity ensures target engagement at concentrations that do not compromise combinatorial assay viability.

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